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Compound of Interest

Compound Name:
1-(4-tert-Butylphenyl)ethanamine

HCl

Cat. No.: B1439339 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-tert-

Butylphenyl)ethanamine hydrochloride (HCl). The information herein is curated for researchers,

scientists, and professionals in drug development, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide

emphasizes the principles behind spectroscopic analysis and the interpretation of the resulting

data for the structural elucidation and characterization of this compound.

Introduction to 1-(4-tert-Butylphenyl)ethanamine HCl
1-(4-tert-Butylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of

compounds.[1] As with many substituted phenethylamines, it holds potential interest in

medicinal chemistry and drug discovery due to its structural similarity to known psychoactive

compounds and neurotransmitters.[2] The hydrochloride salt form enhances its stability and

solubility, making it suitable for pharmaceutical development and handling.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug

development, ensuring the identity, purity, and structure of the target molecule. This guide will

delve into the expected spectroscopic signatures of 1-(4-tert-Butylphenyl)ethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 1-(4-tert-Butylphenyl)ethanamine HCl,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1439339?utm_src=pdf-interest
https://www.benchchem.com/product/b1439339?utm_src=pdf-body
https://grokipedia.com/page/Substituted_phenethylamine
https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://www.benchchem.com/product/b1439339?utm_src=pdf-body
https://www.benchchem.com/product/b1439339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like 1-(4-tert-
Butylphenyl)ethanamine HCl would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial as it

can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled

experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.
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Predicted ¹H NMR Spectral Data
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The predicted ¹H NMR spectrum of 1-(4-tert-Butylphenyl)ethanamine HCl in a suitable

solvent like DMSO-d₆ is summarized below.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.6 Broad Singlet 3H -NH₃⁺

~7.45 Doublet 2H
Ar-H (ortho to -

CH(NH₃⁺)CH₃)

~7.35 Doublet 2H
Ar-H (ortho to -

C(CH₃)₃)

~4.4 Quartet 1H -CH(NH₃⁺)CH₃

~1.6 Doublet 3H -CH(NH₃⁺)CH₃

~1.25 Singlet 9H -C(CH₃)₃

Interpretation of the ¹H NMR Spectrum:

-NH₃⁺ Protons (~8.6 ppm): The protons of the ammonium group are expected to be

significantly deshielded due to the positive charge on the nitrogen atom. Their signal is often

broad due to quadrupolar relaxation and exchange with trace amounts of water in the

solvent.

Aromatic Protons (~7.35-7.45 ppm): The para-substituted benzene ring will give rise to a

characteristic AA'BB' system, which often appears as two doublets. The protons closer to the

electron-withdrawing ethylammonium group will be slightly downfield compared to those

closer to the electron-donating tert-butyl group.

Methine Proton (-CH, ~4.4 ppm): This proton is adjacent to the electron-withdrawing

ammonium group and the aromatic ring, causing a significant downfield shift. It will appear

as a quartet due to coupling with the three protons of the adjacent methyl group.

Methyl Protons (-CH₃, ~1.6 ppm): These protons are coupled to the methine proton, resulting

in a doublet.
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tert-Butyl Protons (-C(CH₃)₃, ~1.25 ppm): The nine equivalent protons of the tert-butyl group

will appear as a sharp singlet, a characteristic signature for this group.

Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 1-(4-tert-Butylphenyl)ethanamine HCl
is detailed below.

Chemical Shift (δ, ppm) Assignment

~150 Ar-C (quaternary, attached to -C(CH₃)₃)

~138 Ar-C (quaternary, attached to -CH(NH₃⁺)CH₃)

~127 Ar-CH (ortho to -CH(NH₃⁺)CH₃)

~126 Ar-CH (ortho to -C(CH₃)₃)

~50 -CH(NH₃⁺)CH₃

~34 -C(CH₃)₃ (quaternary)

~31 -C(CH₃)₃ (methyls)

~21 -CH(NH₃⁺)CH₃

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (~126-150 ppm): Four signals are expected for the aromatic carbons due

to the para-substitution pattern. The two quaternary carbons will have distinct chemical

shifts, with the one bearing the tert-butyl group being further downfield.

Methine Carbon (-CH, ~50 ppm): This carbon is deshielded due to its attachment to the

nitrogen atom and the aromatic ring.

tert-Butyl Carbons (~31 and ~34 ppm): The quaternary carbon of the tert-butyl group will

appear around 34 ppm, while the three equivalent methyl carbons will give a signal around

31 ppm.
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Methyl Carbon (-CH₃, ~21 ppm): The methyl carbon of the ethylamine side chain will be

found at a relatively upfield position.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
A typical procedure for obtaining an FTIR spectrum of a solid sample like 1-(4-tert-
Butylphenyl)ethanamine HCl is as follows:

Sample Preparation: The KBr pellet method is common for solid samples. A small amount of

the compound is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded.

Background Correction: A background spectrum of the empty spectrometer is recorded and

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.
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Predicted IR Absorption Bands
The following table summarizes the key predicted IR absorption bands for 1-(4-tert-
Butylphenyl)ethanamine HCl.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2800 Strong, Broad N-H stretching (from -NH₃⁺)

~2960 Strong C-H stretching (aliphatic)

~1600 & ~1500 Medium C=C stretching (aromatic ring)

~1500-1600 Medium
N-H bending (asymmetric and

symmetric from -NH₃⁺)

~830 Strong
C-H out-of-plane bending

(para-substituted aromatic)

Interpretation of the IR Spectrum:

N-H Stretching (~3000-2800 cm⁻¹): The most prominent feature for a primary amine

hydrochloride is a very broad and strong absorption in this region, corresponding to the

stretching vibrations of the N-H bonds in the -NH₃⁺ group. This broadness is due to

extensive hydrogen bonding in the solid state.

C-H Stretching (~2960 cm⁻¹): Strong absorptions in this region are due to the stretching

vibrations of the C-H bonds in the tert-butyl and methyl groups.

Aromatic C=C Stretching (~1600 & ~1500 cm⁻¹): These medium-intensity peaks are

characteristic of the carbon-carbon double bond stretching within the benzene ring.

N-H Bending (~1500-1600 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium

group typically appear in this region.

Para-Substitution Pattern (~830 cm⁻¹): A strong band in this region is indicative of the out-of-

plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
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A common method for analyzing a compound like 1-(4-tert-Butylphenyl)ethanamine HCl is
Electrospray Ionization (ESI) Mass Spectrometry:

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent,

often a mixture of water and methanol or acetonitrile, with a small amount of formic acid to

promote protonation.

Infusion and Ionization: The solution is infused into the ESI source, where a high voltage is

applied to create a fine spray of charged droplets. The solvent evaporates, leading to the

formation of gas-phase ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.
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Predicted Mass Spectrum Data
For 1-(4-tert-Butylphenyl)ethanamine (free base, C₁₂H₁₉N, Molecular Weight: 177.29 g/mol ),

the following fragments are predicted in an ESI-MS spectrum. The HCl salt will dissociate in the

ESI source, and the free base will be protonated.
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m/z Predicted Fragment

178.16 [M+H]⁺ (Protonated Molecule)

162.15 [M+H - NH₃]⁺

133.10 [C₁₀H₁₃]⁺

119.09 [C₉H₁₁]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Interpretation of the Mass Spectrum:

Protonated Molecule ([M+H]⁺, m/z 178.16): In ESI-MS, the base peak is often the protonated

molecule. For 1-(4-tert-butylphenyl)ethanamine, this would be at an m/z corresponding to the

molecular weight of the free base plus the mass of a proton.

Loss of Ammonia ([M+H - NH₃]⁺, m/z 162.15): A common fragmentation pathway for primary

amines is the loss of ammonia from the protonated molecule.

Benzylic Cleavage: The bond between the alpha and beta carbons of the ethylamine side

chain is prone to cleavage. This would result in the formation of a stable benzylic

carbocation.

Other Fragments: Further fragmentation of the molecule can lead to the formation of smaller

ions, such as the tropylium ion (m/z 91.05), which is a common fragment for alkyl-substituted

benzene compounds.

Conclusion
The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust

spectroscopic profile for 1-(4-tert-Butylphenyl)ethanamine HCl. The ¹H and ¹³C NMR spectra

are expected to clearly define the carbon-hydrogen framework, with characteristic signals for

the para-substituted aromatic ring, the ethylamine side chain, and the tert-butyl group. The IR

spectrum will be dominated by the broad N-H stretching of the ammonium salt, confirming the

presence of this functional group. Finally, mass spectrometry will confirm the molecular weight

and provide insights into the fragmentation patterns, which are consistent with the structure of
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a substituted phenethylamine. This detailed spectroscopic guide serves as a valuable resource

for the identification and characterization of 1-(4-tert-Butylphenyl)ethanamine HCl in
research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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